3-(2,5-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-2-(2H-tetrazol-5-yl)propanamide
Description
This compound belongs to the class of tetrazole-containing propanamide derivatives, characterized by a central propanamide backbone substituted with a 2,5-dimethoxyphenyl group at position 3 and a 2,4-dimethylphenyl group at the N-position.
Properties
IUPAC Name |
3-(2,5-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-2-(2H-tetrazol-5-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3/c1-12-5-7-17(13(2)9-12)21-20(26)16(19-22-24-25-23-19)11-14-10-15(27-3)6-8-18(14)28-4/h5-10,16H,11H2,1-4H3,(H,21,26)(H,22,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFJWGEGBVMJBEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(CC2=C(C=CC(=C2)OC)OC)C3=NNN=N3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2,5-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-2-(2H-tetrazol-5-yl)propanamide is a synthetic organic molecule with the molecular formula and a molecular weight of approximately 381.44 g/mol. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in pharmacological applications. This article aims to provide a comprehensive overview of its biological activity based on available research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a tetrazole moiety, which is known for its diverse biological activities. The structural representation is as follows:
- IUPAC Name : 3-(2,5-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-2-(2H-tetrazol-5-yl)propanamide
- Molecular Formula :
- Molecular Weight : 381.44 g/mol
- Canonical SMILES : CC1=CC(=C(C=C1)NC(=O)C(CC2=C(C=CC(=C2)OC)OC)C3=NNN=N3)C
| Property | Value |
|---|---|
| Molecular Formula | C20H23N5O3 |
| Molecular Weight | 381.44 g/mol |
| Purity | >90% |
| LogP | 4.352 |
| Polar Surface Area | 76.467 |
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing tetrazole groups. For instance, derivatives with similar structures have shown efficacy against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.
- Case Study : A study on related tetrazole derivatives demonstrated significant cytotoxicity against human cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer), with IC50 values in the low micromolar range.
Antimicrobial Activity
Tetrazole-containing compounds have been explored for their antimicrobial properties. The presence of the tetrazole ring enhances the interaction with microbial enzymes, leading to effective inhibition.
- Research Findings : In vitro studies indicated that certain tetrazole derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria, suggesting that 3-(2,5-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-2-(2H-tetrazol-5-yl)propanamide may possess similar properties.
Neuroprotective Effects
The neuroprotective effects of tetrazole derivatives have also been documented, particularly in models of neurodegenerative diseases.
- Case Study : Research has shown that certain tetrazoles can inhibit neuronal nitric oxide synthase, providing a protective effect against neurotoxicity induced by substances like methamphetamine.
Anti-inflammatory Activity
Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways.
- Research Findings : In animal models, related compounds demonstrated reduced levels of pro-inflammatory cytokines, indicating potential therapeutic applications in inflammatory diseases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound is compared to derivatives with variations in substituent positions, aryl groups, and heterocyclic moieties. Key differences include:
Table 1: Structural and Physicochemical Comparison
Key Observations :
- N-Aryl Group : The 2,4-dimethylphenyl group in the target compound introduces steric hindrance, which could affect binding to biological targets compared to smaller N-aryl groups (e.g., 2-methoxyphenyl in ) .
- Heterocyclic Core : Replacement of tetrazole with oxazole () or thiazole-oxadiazole () alters hydrogen-bonding capacity and metabolic stability .
Pharmacological Implications (Inferred from Analogs)
- Methoxy and Methyl Groups : Electron-donating substituents (methoxy, methyl) may enhance stability against oxidative metabolism, extending half-life compared to unsubstituted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
